molecular formula C19H23BrN2O2 B2496500 2-(1-adamantyl)-N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide CAS No. 324764-43-4

2-(1-adamantyl)-N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide

Cat. No.: B2496500
CAS No.: 324764-43-4
M. Wt: 391.309
InChI Key: HOLRMCSSSLFNOB-NHDPSOOVSA-N
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Description

2-(1-Adamantyl)-N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide is a complex organic compound featuring an adamantyl group, a brominated phenol, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yields and purity. This could include the use of recyclable catalysts, such as ion-exchange sulfonic acid resins, to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)-N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted phenol derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Adamantyl)-N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide is unique due to its combination of an adamantyl group, a brominated phenol, and an imine linkage. This combination imparts distinct chemical and physical properties, making it valuable for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(1-adamantyl)-N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O2/c20-16-1-2-17(23)15(6-16)11-21-22-18(24)10-19-7-12-3-13(8-19)5-14(4-12)9-19/h1-2,6,11-14,23H,3-5,7-10H2,(H,22,24)/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLRMCSSSLFNOB-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NN=CC4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)N/N=C\C4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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